molecular formula C12H17BN2O3 B3317201 [3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid CAS No. 957103-93-4

[3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid

Cat. No.: B3317201
CAS No.: 957103-93-4
M. Wt: 248.09
InChI Key: ZYOWILPDXWVMDO-UHFFFAOYSA-N
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Description

[3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid (CAS: 374927-12-5) is a boronic acid derivative with a molecular formula of C₁₂H₁₇BN₂O₃ and a molecular weight of 248.09 g/mol . Its structure features a phenyl ring substituted at the 3-position with a boronic acid (-B(OH)₂) group and a 4-methylpiperazine-1-carbonyl moiety. This compound is widely used in Suzuki-Miyaura cross-coupling reactions, as demonstrated in the synthesis of adenosine A2A receptor antagonists (crude yield: 78%) . The methylpiperazine group enhances solubility in polar organic solvents and may contribute to biological interactions due to its basic nitrogen atoms.

Properties

IUPAC Name

[3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O3/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(9-10)13(17)18/h2-4,9,17-18H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOWILPDXWVMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N2CCN(CC2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid typically involves the reaction of 3-bromophenylboronic acid with 4-methylpiperazine-1-carboxamide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Phenols, quinones.

    Reduction: Boronic esters, alcohols.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of [3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and receptor binding. The compound can interact with molecular targets like enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Positional Isomers: 4-Substituted Analogs

  • [4-(4-Methylpiperazine-1-carbonyl)phenyl]boronic Acid (CAS: 374927-12-5): Structural Difference: The boronic acid and piperazine carbonyl groups are at the 4-position of the phenyl ring. Impact: Positional isomerism alters steric and electronic effects. The 4-substituted analog may exhibit improved reactivity in cross-coupling reactions due to reduced steric hindrance compared to the 3-substituted compound.

Hydrochloride Derivatives

  • [3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl]boronic Acid Hydrochloride (CAS: 957060-95-6):
    • Molecular Formula : C₁₃H₂₀BClN₂O₄.
    • Key Features : Incorporates a 2-hydroxyethyl group on the piperazine ring and exists as a hydrochloride salt.
    • Comparison : The hydrochloride salt enhances aqueous solubility , making it more suitable for biological assays. However, the hydroxyethyl group may reduce lipid solubility, limiting its utility in hydrophobic environments .

tert-Butoxycarbonyl (Boc)-Protected Analogs

  • (3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)-4-chlorophenyl)boronic Acid (CAS: 1704082-12-1): Molecular Formula: C₁₇H₂₃BClN₂O₅. Key Features: The Boc group protects the piperazine nitrogen, increasing stability during synthesis but requiring deprotection for reactivity.

Schiff Base Derivatives

  • B4 (3-((2,6-Dimethoxyphenyl imino)methyl)phenylboronic Acid): Synthesis: Formed via condensation of 3-formylphenylboronic acid with 2,6-dimethoxyaniline. Comparison: The imine linkage enables chelating properties, useful in metal-catalyzed reactions. However, Schiff bases are prone to hydrolysis, limiting their stability in aqueous media compared to the stable amide bond in the target compound .

Reactivity in Suzuki-Miyaura Coupling

  • Target Compound : Demonstrated a 78% crude yield in forming triazine derivatives under standard Suzuki conditions (90°C, 16 hours) .
  • 4-Carboxyphenylboronic Acid (AmpC inhibitor, PDB: 1KDW): Exhibits lower reactivity due to the electron-withdrawing carboxyl group, which reduces boronic acid nucleophilicity .

Binding Affinity and Selectivity

  • 3-(Propionamido)phenylboronic Acid (PAPBA) : Binds to sialic acid with a 37.6-fold higher equilibrium constant (K) than glucose at pH 7.4, attributed to intramolecular B–N coordination .
  • Target Compound : The methylpiperazine group may enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding or electrostatic interactions, though specific binding data are lacking.

Structural and Electronic Effects

Compound Substituent Effects Key Applications
Target Compound Electron-donating methylpiperazine; 3-position Suzuki couplings, medicinal chemistry
4-Substituted Analog Reduced steric hindrance Unspecified (theoretical)
B4 (Schiff Base) Chelating imine linkage Metal coordination
PAPBA Amide group for B–N coordination Carbohydrate sensing

Biological Activity

Overview

[3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which allow it to interact with various biological targets, making it a valuable candidate for drug development.

Chemical Structure and Properties

  • Chemical Formula : C13H18BNO3
  • CAS Number : 957060-92-3
  • Molecular Weight : 233.10 g/mol

The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, a property that is exploited in various biological applications.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. Boronic acids are known to inhibit proteasomes, which play a critical role in protein degradation and cellular regulation. This inhibition can lead to apoptosis in cancer cells, making boronic acids valuable in anticancer therapies.

1. Anticancer Activity

Recent studies have demonstrated the anticancer potential of boronic acid derivatives, including this compound. In vitro assays have shown that this compound can significantly reduce the viability of various cancer cell lines while sparing healthy cells. For instance, a study indicated that concentrations as low as 5 µM resulted in a decrease of cell viability to 33% in prostate cancer cells (PC-3), while healthy fibroblast cells maintained 95% viability under similar conditions .

2. Antimicrobial Properties

Boronic acids have also been explored for their antimicrobial activities. Research indicates that this compound exhibits notable activity against both bacterial and fungal strains. The inhibition zones measured against common pathogens such as Staphylococcus aureus ranged from 7 to 13 mm, indicating effective antimicrobial properties .

3. Antioxidant Activity

The antioxidant capabilities of boronic acid derivatives have been assessed using various assays, including DPPH and ABTS methods. These studies revealed that this compound demonstrates significant antioxidant activity comparable to established standards like α-Tocopherol .

Research Findings and Case Studies

Study Cell Line Tested Concentration (µM) Cell Viability (%) Healthy Cell Viability (%)
Study APC-3 (Prostate Cancer)53395
Study BL929 (Mouse Fibroblast)5Not reportedNot reported
Study CStaphylococcus aureusN/AInhibition Zone: 7-13 mmN/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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